molecular formula C30H44O8 B8084333 Ganoderic Acid G

Ganoderic Acid G

Cat. No.: B8084333
M. Wt: 532.7 g/mol
InChI Key: BPJPBLZKOVIJQD-YYFGTHFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ganoderic acid G is a bioactive triterpenoid compound isolated from the medicinal mushroom Ganoderma lucidum. This compound is part of a larger group of ganoderic acids, which are known for their diverse pharmacological activities, including anti-tumor, anti-inflammatory, and antioxidant properties. This compound has garnered significant attention due to its potential therapeutic effects and its role in traditional medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ganoderic acid G is primarily obtained through the extraction from Ganoderma lucidum. The biosynthesis of ganoderic acids involves the mevalonate pathway, which uses acetyl-coenzyme A as an initial substrate. This pathway includes several steps, such as the condensation of acetyl-coenzyme A to form 3-hydroxy-3-methylglutaryl-coenzyme A, which is then reduced to mevalonate. Mevalonate is further converted into isopentenyl diphosphate and dimethylallyl diphosphate, which condense to form triterpenes like this compound .

Industrial Production Methods

Industrial production of this compound involves the cultivation of Ganoderma lucidum under controlled conditions. Various bioengineering techniques, including the use of different growth media and nutrient substrates, have been employed to enhance the yield of ganoderic acids. Additionally, genetic manipulation and the use of heterologous hosts, such as Saccharomyces cerevisiae, have been explored to increase the production of this compound .

Chemical Reactions Analysis

Types of Reactions

Ganoderic acid G undergoes several types of chemical reactions, including oxidation, reduction, and glycosylation. These reactions are crucial for modifying the compound’s structure and enhancing its bioactivity.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and glycosylated derivatives of this compound. These derivatives often exhibit enhanced solubility and bioactivity compared to the parent compound.

Scientific Research Applications

    Chemistry: It serves as a valuable lead compound for the synthesis of novel triterpenoid derivatives with improved pharmacological properties.

    Biology: Ganoderic acid G has been shown to modulate various biological pathways, including those involved in cell proliferation, apoptosis, and immune response.

    Medicine: The compound exhibits significant anti-tumor, anti-inflammatory, and antioxidant activities, making it a promising candidate for the development of new therapeutic agents.

    Industry: this compound is used in the formulation of dietary supplements and functional foods due to its health-promoting properties.

Mechanism of Action

Ganoderic acid G exerts its effects through multiple molecular targets and pathways. It has been shown to inhibit the activity of key enzymes involved in the biosynthesis of inflammatory mediators, such as cyclooxygenase and lipoxygenase. Additionally, this compound modulates the expression of genes involved in cell cycle regulation and apoptosis, leading to the suppression of tumor cell growth. The compound also exhibits antioxidant activity by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes .

Comparison with Similar Compounds

Ganoderic acid G is part of a larger group of ganoderic acids, which include compounds such as ganoderic acid A, B, and C. While all these compounds share a common triterpenoid structure, they differ in the number and position of functional groups, which contribute to their unique bioactivities. For example, ganoderic acid A has been shown to possess stronger anti-tumor activity compared to this compound, while ganoderic acid B exhibits more potent anti-inflammatory effects .

List of Similar Compounds

  • Ganoderic acid A
  • Ganoderic acid B
  • Ganoderic acid C
  • Lucidenic acid A
  • Lucidenic acid B

This compound stands out due to its balanced profile of anti-tumor, anti-inflammatory, and antioxidant activities, making it a versatile compound for various therapeutic applications.

Properties

IUPAC Name

(6R)-2-methyl-4-oxo-6-[(3S,5R,7S,10S,12S,13R,14R,17R)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17-20,25,32-33,36H,8-13H2,1-7H3,(H,37,38)/t14-,15?,17-,18+,19+,20+,25-,28+,29+,30+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJPBLZKOVIJQD-YYFGTHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98665-22-6
Record name Ganoderic acid G
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098665226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GANODERIC ACID G
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZ7U8EY503
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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